4-(2-((2-(Acetoxy)ethyl)amino)-2-oxoethoxy)-1-hydroxy-2-naphthoic acid
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Overview
Description
4-(2-((2-(Acetoxy)ethyl)amino)-2-oxoethoxy)-1-hydroxy-2-naphthoic acid is a complex organic compound with a unique structure that includes a naphthoic acid core, an acetoxyethyl group, and an amino-oxoethoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((2-(Acetoxy)ethyl)amino)-2-oxoethoxy)-1-hydroxy-2-naphthoic acid typically involves multiple steps, including the formation of the naphthoic acid core, the introduction of the acetoxyethyl group, and the attachment of the amino-oxoethoxy moiety. The specific reaction conditions can vary, but common methods include:
Formation of the Naphthoic Acid Core: This can be achieved through the Friedel-Crafts acylation of naphthalene with an appropriate acyl chloride, followed by hydrolysis to yield the naphthoic acid.
Introduction of the Acetoxyethyl Group: This step often involves the reaction of the naphthoic acid with an acetoxyethyl halide in the presence of a base such as potassium carbonate.
Attachment of the Amino-Oxoethoxy Moiety: This can be accomplished through the reaction of the intermediate compound with an amino-oxoethoxy reagent under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-((2-(Acetoxy)ethyl)amino)-2-oxoethoxy)-1-hydroxy-2-naphthoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide), and acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-((2-(Acetoxy)ethyl)amino)-2-oxoethoxy)-1-hydroxy-2-naphthoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 4-(2-((2-(Acetoxy)ethyl)amino)-2-oxoethoxy)-1-hydroxy-2-naphthoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-((2-(Hydroxy)ethyl)amino)-2-oxoethoxy)-1-hydroxy-2-naphthoic acid
- 4-(2-((2-(Methoxy)ethyl)amino)-2-oxoethoxy)-1-hydroxy-2-naphthoic acid
Comparison
Compared to similar compounds, 4-(2-((2-(Acetoxy)ethyl)amino)-2-oxoethoxy)-1-hydroxy-2-naphthoic acid is unique due to the presence of the acetoxy group, which can influence its reactivity, solubility, and biological activity. The acetoxy group can be hydrolyzed to yield the corresponding hydroxyl derivative, providing additional versatility in chemical modifications and applications.
Properties
CAS No. |
93820-07-6 |
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Molecular Formula |
C17H17NO7 |
Molecular Weight |
347.3 g/mol |
IUPAC Name |
4-[2-(2-acetyloxyethylamino)-2-oxoethoxy]-1-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C17H17NO7/c1-10(19)24-7-6-18-15(20)9-25-14-8-13(17(22)23)16(21)12-5-3-2-4-11(12)14/h2-5,8,21H,6-7,9H2,1H3,(H,18,20)(H,22,23) |
InChI Key |
QZZPCOBRIQUCOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCNC(=O)COC1=CC(=C(C2=CC=CC=C21)O)C(=O)O |
Origin of Product |
United States |
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